N-ヘプタノイル-DL-ホモセリンラクトン

説明

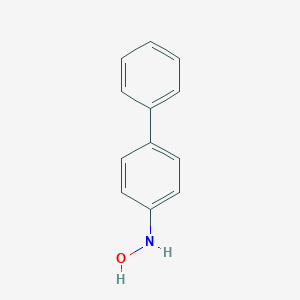

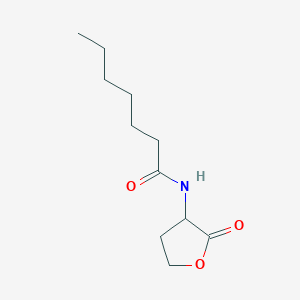

N-Heptanoyl-DL-homoserine lactone (N-HHL) is a naturally occurring signal molecule that is produced by many Gram-negative bacteria. It is a signal molecule involved in quorum sensing, a process in which bacteria communicate with one another and coordinate their activities. N-HHL is an important signaling molecule for the regulation of gene expression in bacteria, and has been extensively studied in recent years. It has been found to have a wide range of applications in scientific research and in the development of new drugs and therapies.

科学的研究の応用

細菌におけるクオラムセンシング

N-ヘプタノイル-DL-ホモセリンラクトンは、クオラムセンシングに関与する小さな拡散性シグナル分子であり、それによって遺伝子発現を制御し、細胞代謝に影響を与えます . この分子は、細菌のコミュニケーションにおいて重要な役割を果たし、小さな化学的シグナル分子を介して細胞間相互作用を調節します .

病原性の調節

この分子は、病原性、つまり細菌のグループまたは種の病原性の程度を調節することがわかっています . これは、細菌感染の理解と制御にとって重要な意味を持つ可能性があります。

感染予防

N-ヘプタノイル-DL-ホモセリンラクトンは、感染予防における役割について研究されてきました . この分子が細菌のコミュニケーションでどのように機能するかを理解することで、研究者は細菌感染を予防するための新しい戦略を開発できる可能性があります。

魚の敗血症

この分子は、魚の敗血症と関連付けられています . その役割を理解することで、水産養殖におけるこの深刻な病気の治療と予防戦略を改善できる可能性があります。

MIPベースのQCMセンサーによる検出

N-ヘプタノイル-DL-ホモセリンラクトンは、QCMチップ上に調製された分子インプリントポリマー膜を使用して、水性媒体から高感度で検出できます . これは、細菌のコミュニケーションと感染を監視する上で重要な用途がある可能性があります。

6. 高アンモニア耐性微生物の性能向上 25℃で、N-ヘプタノイル-L-ホモセリンラクトン(C7-HSL)は、微生物の生育と活性を著しく促進し、タンパク質合成とトリプトファンアミノ酸の形成を強化し、多糖の生成を阻害することで、亜硝酸窒素の蓄積を効果的に抑制しました .

細菌の細胞シグナル伝達

N-ヘプタノイル-DL-ホモセリンラクトンは、細菌の細胞シグナル伝達経路に関与しています . これらの経路を理解することで、新しい抗菌戦略の開発につながる可能性があります。

バイオフィルム形成

N-ヘプタノイル-DL-ホモセリンラクトンが関与するクオラムセンシングは、バイオフィルム形成などの細菌の行動において役割を果たします . バイオフィルムは、細菌の一般的な増殖モードであり、持続的な感染につながることがあり、多くの場合、抗生物質に対して耐性があります。

作用機序

Target of Action

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C7-HSL, like other AHLs, is through the regulation of gene expression in bacteria . This regulation is achieved by interacting with specific receptor proteins within the bacterial cells, triggering changes in gene expression and influencing bacterial behavior .

Biochemical Pathways

The biochemical pathways affected by C7-HSL are those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like C7-HSL reaches a certain threshold, it triggers a change in gene expression that can affect various biological functions, such as virulence, biofilm formation, and antibiotic resistance .

Result of Action

The result of C7-HSL action is the regulation of bacterial behaviors. For example, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production . This effectively controlled nitrite nitrogen accumulation .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL was found to be the best-performing AHL, promoting the growth and activity of microorganisms . The performance of c7-hsl can vary under different environmental conditions, indicating that its action, efficacy, and stability are sensitive to the environment .

生化学分析

Biochemical Properties

N-Heptanoyl-DL-homoserine lactone plays a significant role in biochemical reactions, particularly in bacterial quorum sensing . It interacts with various enzymes, proteins, and other biomolecules, regulating gene expression in gram-negative bacteria such as Echerichia and Salmonella .

Cellular Effects

N-Heptanoyl-DL-homoserine lactone influences cell function by affecting cellular metabolism and controlling gene expression . It has been found to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .

Molecular Mechanism

The molecular mechanism of N-Heptanoyl-DL-homoserine lactone involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and influencing bacterial quorum sensing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Heptanoyl-DL-homoserine lactone can change over time . It has been observed to effectively control nitrite nitrogen accumulation, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-Heptanoyl-DL-homoserine lactone can vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been mentioned in the available literature.

Metabolic Pathways

N-Heptanoyl-DL-homoserine lactone is involved in the metabolic pathways of gram-negative bacteria . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

As a small, diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .

Subcellular Localization

Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with intracellular targets .

特性

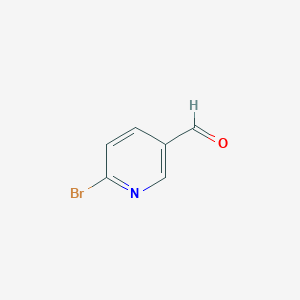

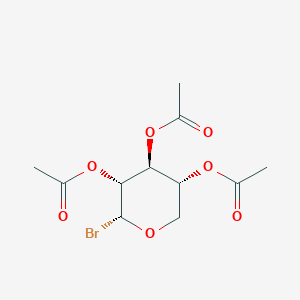

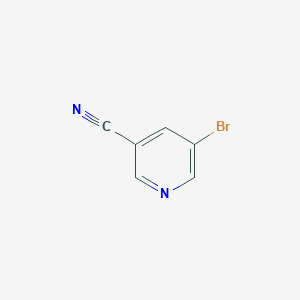

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?

A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)